Methyl 4-(beta-alanylamino)benzoate
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Overview
Description
Methyl 4-(beta-alanylamino)benzoate: is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a methyl ester group attached to the benzoic acid moiety, along with a beta-alanylamino substituent
Mechanism of Action
Target of Action
Methyl 4-(beta-alanylamino)benzoate is a benzoate compound that has been designed and synthesized as a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses .
Mode of Action
This compound acts on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . The compound binds to specific parts of the sodium ion (Na+) channel on the nerve membrane and affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the conduction of nerve impulses. By blocking the sodium ion channels, the compound disrupts the normal flow of ions, which in turn inhibits the propagation of nerve impulses . This leads to a temporary loss of sensation in the local area where the compound is applied .
Pharmacokinetics
Similar compounds have been shown to have fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of similar compounds has been reported to be around 23%
Result of Action
The primary result of the action of this compound is the temporary loss of sensation in the local area where the compound is applied. This is due to its ability to block the conduction of nerve impulses by inhibiting the function of sodium ion channels . This makes it useful for procedures that require local anesthesia .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing methyl 4-(beta-alanylamino)benzoate involves the esterification of 4-(beta-alanylamino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Amidation Reaction: Another approach involves the amidation of methyl 4-aminobenzoate with beta-alanine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group of beta-alanine, allowing it to react with the amino group of methyl 4-aminobenzoate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification or amidation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(beta-alanylamino)benzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Methyl 4-(beta-alanylamino)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating metabolic pathways involving benzoic acid derivatives.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It also finds applications in the formulation of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: This compound is structurally similar but lacks the beta-alanylamino group. It is commonly used as a local anesthetic and in organic synthesis.
Methyl 4-(methoxycarbonyl)aniline: Similar in structure, this compound has a methoxycarbonyl group instead of the beta-alanylamino group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Methyl 4-(carbamoylamino)benzoate: This compound has a carbamoylamino group instead of the beta-alanylamino group. It is used in the synthesis of dyes and pigments.
Uniqueness: Methyl 4-(beta-alanylamino)benzoate is unique due to the presence of the beta-alanylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in specific chemical reactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-(3-aminopropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6-7,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYYAZIBKRDDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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